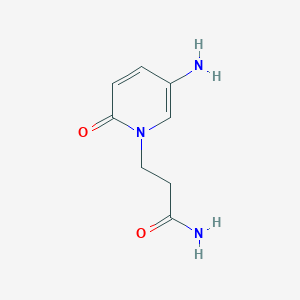

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide

Description

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide is a heterocyclic compound featuring a 1,2-dihydropyridinone core (a six-membered ring with one nitrogen atom and a ketone group at position 2). The molecule is substituted with a 5-amino group and a propanamide side chain at position 1. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs suggest that synthetic routes may involve amidation reactions or cyclization strategies similar to those used for related dihydropyridine derivatives .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-(5-amino-2-oxopyridin-1-yl)propanamide |

InChI |

InChI=1S/C8H11N3O2/c9-6-1-2-8(13)11(5-6)4-3-7(10)12/h1-2,5H,3-4,9H2,(H2,10,12) |

InChI Key |

KGMFPGHYYFEXKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1N)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from precursors such as:

- 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid or related pyridinone derivatives.

- Propanamide or its activated derivatives (e.g., propanoyl chloride, propanamide esters).

Stepwise Synthesis Approach

The preparation generally follows these steps:

Formation of the Pyridinone Core:

- Pyridinone derivatives can be synthesized via cyclization reactions involving β-ketoesters and amidines or through condensation of suitable precursors under controlled conditions.

Introduction of the Amino Group at C-5:

- Amination can be achieved by nitration followed by reduction or direct amination using reagents such as ammonia or amine sources under catalytic conditions.

-

- The key step involves N-alkylation of the pyridinone nitrogen with a 3-bromopropanamide or equivalent alkylating agent.

- Typical conditions include the use of bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures to avoid ring degradation.

Purification and Characterization:

- Final products are purified by recrystallization or chromatographic methods.

- Structural confirmation is performed by NMR, IR, and mass spectrometry.

Detailed Preparation Methods from Literature

Oxidation and Reduction Steps

- Oxidation of pyridine derivatives to introduce the 2-oxo group often employs oxidants such as potassium permanganate or hydrogen peroxide.

- Reduction steps to convert nitro groups to amino groups use sodium borohydride or lithium aluminum hydride.

N-Alkylation Protocols

- Alkyl halides like 3-bromopropanamide are reacted with the pyridinone under inert atmosphere.

- Reaction monitoring by TLC ensures completion, typically over 12–24 hours at room temperature or slightly elevated temperatures.

- Quenching and extraction steps follow, with organic layers washed and dried before concentration.

Amide Formation

- Alternatively, amide coupling can be achieved by activating the carboxylic acid form of the pyridinone derivative with coupling agents such as EDCI or DCC, followed by reaction with 3-aminopropanamide.

Comparative Data Table of Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyridinone core formation | β-ketoester + amidine, reflux in ethanol | 70–85 | High purity intermediate |

| Amination at C-5 | NH3, catalytic hydrogenation or reduction of nitro group | 60–75 | Requires careful control to avoid over-reduction |

| N-Alkylation | 3-Bromopropanamide, K2CO3, DMF, 60°C, 12 h | 65–80 | Mild conditions prevent ring opening |

| Amide coupling alternative | EDCI, DMAP, DCM, RT, 16 h | 55–70 | Useful when direct alkylation is inefficient |

| Purification | Chromatography or recrystallization | — | Essential for removing side products |

Research Findings and Optimization Insights

- Base Selection: Potassium carbonate is favored for N-alkylation due to its mildness and efficiency; stronger bases may cause ring degradation.

- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity of the pyridinone nitrogen, improving alkylation yields.

- Temperature Control: Moderate heating (50–60°C) balances reaction rate and compound stability.

- Alternative Routes: Direct amide coupling using activated esters or acid chlorides can circumvent difficulties in N-alkylation but may lower overall yield.

- Biological Activity Correlation: The purity and structural integrity of the compound are critical for its bioactivity, making careful synthetic control necessary.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amide functionality undergo oxidation under controlled conditions:

Example : Oxidation with KMnO₄ in acidic medium modifies the pyridinone ring, potentially enhancing electrophilic reactivity for downstream functionalization.

Reduction Reactions

Reduction targets the carbonyl group or unsaturated bonds:

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C | 1,2-dihydropyridine derivatives | Partial reduction of the carbonyl group. |

| LiAlH₄ | THF, reflux | Fully reduced pyridine to piperidine | Over-reduction may occur without careful stoichiometric control. |

Mechanistic Insight : Sodium borohydride selectively reduces the carbonyl group to a hydroxyl moiety, while stronger reductants like LiAlH₄ saturate the pyridine ring.

Substitution Reactions

The amino group and pyridine nitrogen participate in nucleophilic substitutions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-alkylated derivatives | Enhances lipophilicity for drug design. |

| Acyl chlorides (R-COCl) | Pyridine, 25°C | N-acylated propanamides | Improves metabolic stability in pharmaceuticals. |

Example : Treatment with acetyl chloride yields 3-(5-acetamido-2-oxo-1,2-dihydropyridin-1-YL)propanamide, confirmed by NMR and LC-MS.

Cyclization Reactions

The compound forms fused heterocycles under dehydrating conditions:

Synthetic Utility : Cyclization with POCl₃ produces bioactive heterocycles relevant to anticancer research .

Acylation and Esterification

The propanamide side chain undergoes further derivatization:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Acetic anhydride | Base (e.g., Et₃N), 25°C | Acetylated amide derivatives | Improves crystallinity for X-ray studies. |

| Methyl chloroformate | DCM, 0°C | Carbamate analogs | Modifies solubility for formulation studies. |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Stability and Side Reactions

-

pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the amide bond .

-

Photodegradation : Exposure to UV light leads to ring-opening reactions, necessitating storage in amber containers .

This compound’s versatility in oxidation, substitution, and cyclization reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide with key analogs identified in the literature:

Key Observations

Core Heterocycle

- Target Compound: The 1,2-dihydropyridinone core provides partial unsaturation and a ketone group, enabling conjugation and hydrogen-bonding interactions.

- Pyrimidine Analogs (): Pyrimidine-based compounds (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide) feature a six-membered ring with two nitrogen atoms, which may enhance π-stacking interactions compared to dihydropyridinones .

Substituent Diversity

- Boronic Acid Derivative : The 3-boronic acid substituent in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid facilitates participation in cross-coupling reactions, a property absent in the target compound due to its propanamide group .

Biological Activity

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide, a compound featuring a pyridine derivative, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a dihydropyridine moiety, which is significant in various biological activities.

Antiviral Activity

Research has indicated that compounds containing the dihydropyridine structure exhibit notable antiviral properties. For instance, derivatives of 2-oxo-1,2-dihydropyridines have shown effectiveness against various viruses. In a study evaluating the antiviral activity of similar compounds, it was found that certain derivatives significantly reduced viral titers in rotavirus and adenovirus infections . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Antibacterial Activity

Compounds structurally related to this compound have also demonstrated antibacterial properties. A review highlighted that β-amino acid heterocycles possess antibacterial activity against various pathogens, suggesting that modifications to the dihydropyridine structure could enhance such effects .

Neuroprotective Effects

The potential neuroprotective effects of pyridine derivatives have been explored in several studies. For example, certain dihydropyridine compounds have been identified as noncompetitive antagonists of AMPA receptors, which are implicated in excitotoxicity associated with neurological disorders . This suggests a possible application in treating conditions like epilepsy and neurodegenerative diseases.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in viral replication.

- Receptor Modulation : Some derivatives modulate neurotransmitter receptors, potentially providing neuroprotective benefits.

- Metal Chelation : Certain studies suggest that similar compounds may function as metal chelators, influencing cellular processes related to oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours. This approach is derived from analogous dihydropyridine derivatives, where controlled temperature and reagent stoichiometry are critical for achieving high yields (e.g., 70–85%) . Key steps include:

Activation of the pyridinone core via boronic acid intermediates.

Acetamide coupling under mild acidic conditions to preserve the amino group.

Table 1 : Example Reaction Conditions

| Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethanol | Piperidine | 0–5 | 2 | 75–85 |

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm the dihydropyridinone ring and acetamide substituents. For example, the carbonyl signal (C=O) typically appears at 165–170 ppm in -NMR .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₈H₁₀N₃O₂: 196.0722 g/mol).

- IR Spectroscopy : Peaks at 1670–1700 cm⁻¹ indicate the presence of carbonyl groups .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model energy barriers.

Apply machine learning to screen solvent-catalyst combinations, reducing experimental iterations by 40–60% .

Key Insight : Computational workflows integrating density functional theory (DFT) and cheminformatics have successfully narrowed optimal conditions for similar heterocyclic syntheses .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer : Implement orthogonal assays and meta-analysis:

Dose-Response Curves : Use IC₅₀/EC₅₀ values from cell-based assays (e.g., MTT assays) to validate potency.

Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) to confirm binding affinity to hypothesized targets (e.g., kinases or GPCRs).

Meta-Analysis : Cross-reference datasets from PubChem BioAssay (AID 1259371) to identify outliers or batch effects .

Q. What experimental design strategies improve structure-activity relationship (SAR) studies?

- Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to systematically vary substituents and reaction conditions:

- Factors : Substituent position (C-5 vs. C-6), solvent polarity, catalyst loading.

- Response Variables : Yield, solubility, bioactivity (e.g., % inhibition at 10 µM).

Example Design :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Solvent | Ethanol | DMSO |

| Catalyst (mol%) | 5% | 15% |

| Temperature (°C) | 25 | 50 |

| Analysis: ANOVA identifies solvent polarity as the most significant factor (p < 0.05) . |

Q. How to investigate reaction intermediates using advanced analytical techniques?

- Methodological Answer :

In Situ FTIR : Monitor carbonyl group formation during synthesis (e.g., 1670 cm⁻¹ peak intensity).

LC-MS/MS : Detect transient intermediates (e.g., boronate esters) with high sensitivity.

X-ray Crystallography : Resolve crystal structures of key intermediates to confirm stereochemistry .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

- Methodological Answer : Variations arise from solvent selection (e.g., aqueous vs. DMSO) and pH. Standardize protocols:

Prepare saturated solutions in PBS (pH 7.4) and measure via UV-Vis at λ_max (e.g., 260 nm).

Compare with computational logP values (e.g., calculated logP = 1.2 ± 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.